molecular formula C15H14BrN5 B2868671 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline CAS No. 2415517-73-4

2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline

Katalognummer B2868671
CAS-Nummer: 2415517-73-4
Molekulargewicht: 344.216
InChI-Schlüssel: NNJRKZWIVQASRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a quinoxaline derivative that has been synthesized using various methods.

Wirkmechanismus

The mechanism of action of 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline involves the inhibition of various enzymes. This compound has been shown to inhibit protein kinase C and cyclin-dependent kinase 4, which are involved in the regulation of cell growth and differentiation. Additionally, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to exhibit anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline in lab experiments include its potential applications in scientific research and its ability to inhibit various enzymes. The limitations of using this compound in lab experiments include the need for further studies to determine its safety and efficacy.

Zukünftige Richtungen

There are several future directions for the study of 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline. One direction is the study of its potential use in the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to determine its safety and efficacy in vivo. Finally, the development of new synthesis methods for this compound may lead to the discovery of new potential applications in scientific research.
Conclusion
In conclusion, this compound is a quinoxaline derivative that has potential applications in scientific research. This compound has been shown to exhibit inhibitory activity against various enzymes, anti-inflammatory activity, and potential use in the treatment of cancer and inflammatory diseases. Further studies are needed to determine its safety and efficacy in vivo and to develop new synthesis methods for this compound.

Synthesemethoden

The synthesis of 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline has been achieved using various methods. One such method involves the reaction of 4-bromopyrazole with 1-azetidinylmethylamine followed by the reaction of the resulting product with 2,3-dichloroquinoxaline. Another method involves the reaction of 4-bromopyrazole with 1-azetidinylmethylamine followed by the reaction of the resulting product with 2-chloro-3-nitroquinoxaline.

Wissenschaftliche Forschungsanwendungen

2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline has been found to have potential applications in scientific research. This compound has been shown to exhibit inhibitory activity against various enzymes such as protein kinase C and cyclin-dependent kinase 4. Additionally, this compound has been shown to exhibit anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases.

Eigenschaften

IUPAC Name

2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN5/c16-12-5-18-21(10-12)9-11-7-20(8-11)15-6-17-13-3-1-2-4-14(13)19-15/h1-6,10-11H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJRKZWIVQASRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3N=C2)CN4C=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.